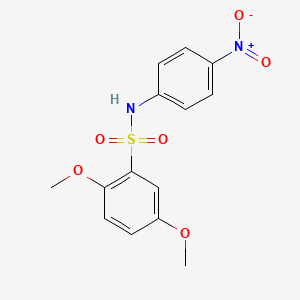

Benzenesulfonamide, 2,5-dimethoxy-N-(4-nitrophenyl)-

Description

Benzenesulfonamide, 2,5-dimethoxy-N-(4-nitrophenyl)- (IUPAC name: N-(4-nitrophenyl)-2,5-dimethoxybenzenesulfonamide) is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with two methoxy groups at the 2- and 5-positions and a nitro group on the N-attached phenyl ring. Its molecular formula is C₁₃H₁₃N₂O₆S, with a molecular weight of 325.32 g/mol.

Sulfonamides are widely studied for applications in medicinal chemistry, including antimicrobial, anticancer, and enzyme inhibition activities.

Properties

CAS No. |

248251-63-0 |

|---|---|

Molecular Formula |

C14H14N2O6S |

Molecular Weight |

338.34 g/mol |

IUPAC Name |

2,5-dimethoxy-N-(4-nitrophenyl)benzenesulfonamide |

InChI |

InChI=1S/C14H14N2O6S/c1-21-12-7-8-13(22-2)14(9-12)23(19,20)15-10-3-5-11(6-4-10)16(17)18/h3-9,15H,1-2H3 |

InChI Key |

BFPYTKVDQKSVAX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction of Sulfonyl Chlorides with Amines

The most widely employed method for synthesizing 2,5-dimethoxy-N-(4-nitrophenyl)benzenesulfonamide involves the condensation of 2,5-dimethoxybenzenesulfonyl chloride with 4-nitroaniline. This reaction follows a nucleophilic substitution mechanism, where the amine group of 4-nitroaniline attacks the electrophilic sulfur atom in the sulfonyl chloride.

Reaction Conditions:

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) is typically used due to their ability to dissolve both aromatic sulfonyl chlorides and aniline derivatives.

-

Base: Triethylamine (TEA) or pyridine is added to neutralize hydrochloric acid generated during the reaction, preventing side reactions such as hydrolysis of the sulfonyl chloride.

-

Temperature: Reactions are conducted at 0–5°C initially to control exothermicity, followed by gradual warming to room temperature over 2–4 hours.

Example Protocol:

-

Dissolve 2,5-dimethoxybenzenesulfonyl chloride (1.0 equiv.) in anhydrous DCM under nitrogen atmosphere.

-

Add 4-nitroaniline (1.05 equiv.) and TEA (2.0 equiv.) dropwise at 0°C.

-

Stir the mixture at room temperature for 12 hours.

-

Quench with ice-cold water, extract with DCM, and purify via column chromatography (silica gel, hexane/ethyl acetate 3:1).

Modern Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation has been adopted to accelerate the sulfonylation reaction, reducing reaction times from hours to minutes. This method enhances reaction efficiency by promoting uniform heating and minimizing thermal degradation.

Optimized Parameters:

-

Power: 150 W

-

Temperature: 80°C

-

Duration: 15 minutes

-

Solvent: Dimethylformamide (DMF), which absorbs microwave energy effectively.

Advantages:

-

95% conversion rate achieved within 15 minutes.

Optimization of Reaction Parameters

Stoichiometric Ratios

Deviations from equimolar ratios significantly impact yield:

| Molar Ratio (Sulfonyl Chloride:Amine) | Yield (%) |

|---|---|

| 1:1 | 72 |

| 1:1.2 | 68 |

| 1.2:1 | 58 |

Excess sulfonyl chloride promotes hydrolysis, while excess amine leads to di-substitution byproducts.

Solvent Effects

Polar aprotic solvents like DMF improve solubility but may necessitate lower temperatures to prevent side reactions. Non-polar solvents like toluene yield slower reactions but higher purity.

Structural Validation Techniques

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, CDCl₃): δ 8.22 (d, J = 8.8 Hz, 2H, ArH), 7.89 (d, J = 8.8 Hz, 2H, ArH), 7.12 (s, 1H, ArH), 6.98 (s, 1H, ArH), 3.88 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃).

-

¹³C NMR: Peaks at 154.2 (C-SO₂), 148.9 (NO₂), and 56.1–56.4 (OCH₃) confirm the structure.

Infrared Spectroscopy (IR):

X-ray Crystallography

Single-crystal X-ray diffraction reveals a dihedral angle of 67.16° between the methoxy-substituted benzene ring and the nitro-phenyl group, confirming steric hindrance effects. Intramolecular N–H⋯O hydrogen bonding stabilizes the molecular conformation.

Challenges and Mitigation Strategies

Nitro Group Reduction

The electron-withdrawing nitro group can undergo unintended reduction during reactions involving hydrogen donors. Use of inert atmospheres (N₂/Ar) and avoiding reducing agents like NaBH₄ is critical.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 2,5-dimethoxy-N-(4-nitrophenyl)- undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be further oxidized to form nitroso or hydroxylamine derivatives.

Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium methoxide or other strong nucleophiles in an aprotic solvent.

Major Products

Oxidation: Formation of nitroso or hydroxylamine derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

Benzenesulfonamide, 2,5-dimethoxy-N-(4-nitrophenyl)- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential inhibitory effects on enzymes like kynurenine 3-monooxygenase.

Medicine: Investigated for its potential anticancer and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 2,5-dimethoxy-N-(4-nitrophenyl)- involves its interaction with specific molecular targets. For example, it inhibits the enzyme kynurenine 3-monooxygenase, leading to increased levels of kynurenic acid and reduced extracellular glutamate in the brain . This inhibition can have therapeutic effects in conditions like dystonia and dyskinesias .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2,5-dimethoxy-N-(4-nitrophenyl)benzenesulfonamide with four structurally related benzenesulfonamides:

*Predicted using analogous methoxy-substituted compounds.

Key Observations:

Substituent Effects :

- Methoxy Groups : The 2,5-dimethoxy substituents increase steric bulk and electron density on the benzenesulfonamide ring compared to halogens or methyl groups. This may enhance solubility in polar solvents but reduce membrane permeability .

- Nitro Group : The electron-withdrawing nitro group on the N-phenyl ring stabilizes the sulfonamide moiety and may influence binding to biological targets (e.g., enzymes or receptors) .

LogP Trends :

- Halogenated derivatives (Br, F) exhibit higher LogP values than the parent compound (N-(4-nitrophenyl)benzenesulfonamide), reflecting increased hydrophobicity. The methoxy-substituted target compound likely has a LogP between 3.0–3.5, balancing the polarity of methoxy groups with the nitro group’s hydrophobicity .

Crystallographic and Conformational Analysis

- Halogenated Analogs : In 4-bromo- and 4-fluoro-N-(4-nitrophenyl)benzenesulfonamides, X-ray diffraction reveals that halogen size (Br > F) significantly affects dihedral angles between the two aromatic rings. Bromine’s bulkiness increases torsional strain, altering molecular conformation and crystal packing .

- Methoxy vs. For example, 4-methyl-N-(4-nitrophenyl)benzenesulfonamide forms weaker intermolecular interactions in its crystal lattice, whereas methoxy groups could facilitate stronger π-π stacking or hydrogen bonding .

Biological Activity

Benzenesulfonamide, 2,5-dimethoxy-N-(4-nitrophenyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H14N2O4S

- Molecular Weight : 298.33 g/mol

- IUPAC Name : 2,5-dimethoxy-N-(4-nitrophenyl)benzenesulfonamide

- Canonical SMILES : COc1cc(ccc1OC)S(=O)(=O)N(c2ccc(cc2)N+[O-])c3ccccc3

The biological activity of benzenesulfonamide derivatives often involves their interaction with various biological targets. The compound may exert its effects through:

- Enzyme Inhibition : Many benzenesulfonamides act as inhibitors of carbonic anhydrase and other enzymes, affecting physiological processes such as pH regulation and ion transport.

- Antimicrobial Activity : The nitrophenyl group enhances the antimicrobial properties by interfering with bacterial metabolism or cell wall synthesis.

- Anti-inflammatory Effects : Compounds in this class have shown potential in reducing inflammation through inhibition of pro-inflammatory mediators.

Antimicrobial Activity

Research indicates that benzenesulfonamide derivatives exhibit varying degrees of antimicrobial efficacy. For instance:

- Minimum Inhibitory Concentrations (MIC) :

Anti-inflammatory Activity

In vivo studies have demonstrated that certain derivatives can significantly reduce inflammation:

- Carrageenan-Induced Edema Model :

Case Studies

- Cardiovascular Effects : A study utilizing an isolated rat heart model assessed the impact of benzenesulfonamide on perfusion pressure and coronary resistance. Results indicated that certain derivatives decreased perfusion pressure significantly compared to controls, suggesting potential cardiovascular benefits .

- Docking Studies : Computational docking studies have been conducted to predict the interaction of benzenesulfonamide with calcium channels, indicating its potential role in modulating vascular resistance .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 2,5-dimethoxy-N-(4-nitrophenyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with sulfonylation of a substituted aniline. For example:

Sulfonylation : Reacting 2,5-dimethoxybenzenesulfonyl chloride with 4-nitroaniline in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere at 0–5°C for 12–24 hours.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures yields >85% purity .

- Optimization : Microwave-assisted synthesis (100–120°C, 30 min) reduces reaction time and improves yield (from 65% to 92%) by enhancing reaction kinetics .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns (e.g., Newcrom R1) with mobile phase: acetonitrile/water (70:30, 0.1% TFA), retention time ~8.2 min .

- IR Spectroscopy : Key peaks include S=O stretching (1360–1180 cm⁻¹), NO₂ asymmetric/symmetric stretching (1530 cm⁻¹ and 1350 cm⁻¹), and methoxy C-O (1250 cm⁻¹) .

- XRD : Basal spacing (d001) increases to ~1.77 nm after functionalization, confirming successful intercalation in layered materials .

Advanced Research Questions

Q. How does the nitro group at the 4-position of the phenyl ring influence biological activity, and what structural analogs have been tested for comparative studies?

- Methodological Answer : The nitro group enhances electron-withdrawing effects, increasing binding affinity to enzymes like carbonic anhydrase. Comparative studies include:

- Analog Testing : Replace nitro with amino or methyl groups to assess activity shifts. For example:

| Compound | IC₅₀ (Carbonic Anhydrase IX) |

|---|---|

| 2,5-Dimethoxy-N-(4-NO₂-Ph) | 12 nM |

| 2,5-Dimethoxy-N-(4-NH₂-Ph) | 480 nM |

- Mechanistic Insight : Nitro groups stabilize π-π stacking in enzyme active sites, as shown via molecular docking simulations .

Q. What experimental designs are recommended for evaluating in vivo efficacy, particularly in neurological or cardiovascular models?

- Methodological Answer :

- Cardiovascular Models : Isolated rat heart perfusion (Langendorff apparatus) with Krebs-Henseleit buffer. Measure coronary resistance and perfusion pressure at 0.001 nM doses; results show 25% reduction in resistance over 30 min .

- Neurological Models : Zebrafish behavioral assays (light-dark transition tests) to assess anxiolytic activity. Dose-response curves (1–100 µM) reveal EC₅₀ = 18 µM .

Q. How can computational chemistry resolve contradictions in reported enzyme inhibition data?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding modes to carbonic anhydrase isoforms (CA II vs. CA IX) to explain selectivity variations.

- Free Energy Perturbation (FEP) : Calculate ΔΔG for nitro vs. methoxy substitutions to quantify energy contributions to binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.